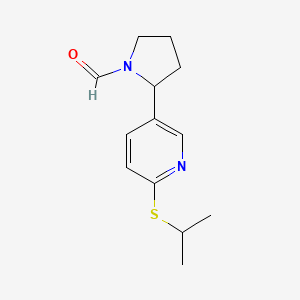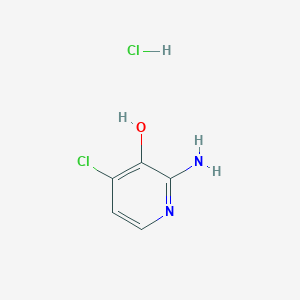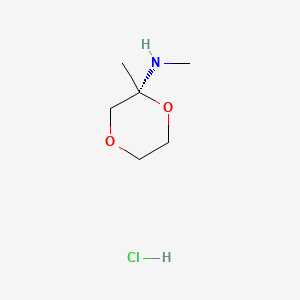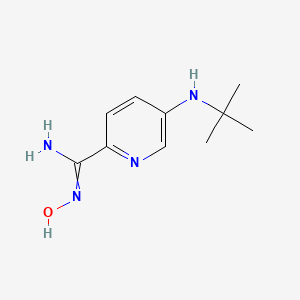
2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(Isopropiltio)piridin-3-il)pirrolidina-1-carbaldehído es un compuesto químico que presenta un anillo de pirrolidina unido a un anillo de piridina, con un grupo isopropiltio en la posición 6 del anillo de piridina y un grupo aldehído en la posición 1 del anillo de pirrolidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común implica la reacción de un derivado de pirrolidina con un derivado de piridina en condiciones específicas para formar el compuesto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción utilizadas en la síntesis de laboratorio para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(6-(Isopropiltio)piridin-3-il)pirrolidina-1-carbaldehído puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico.
Reducción: El grupo aldehído se puede reducir a un alcohol primario.
Sustitución: El grupo isopropiltio se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.
Principales Productos Formados
Oxidación: Ácido 2-(6-(isopropiltio)piridin-3-il)pirrolidina-1-carboxílico.
Reducción: 2-(6-(Isopropiltio)piridin-3-il)pirrolidina-1-metanol.
Sustitución: Los productos varían dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(6-(Isopropiltio)piridin-3-il)pirrolidina-1-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Medicina: Se ha investigado su potencial como agente farmacéutico, particularmente en el desarrollo de fármacos que se dirigen a vías biológicas específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(6-(Isopropiltio)piridin-3-il)pirrolidina-1-carbaldehído no se comprende completamente. Su estructura sugiere que puede interactuar con objetivos moleculares específicos, como enzimas o receptores, a través de interacciones de unión facilitadas por los anillos de pirrolidina y piridina. El grupo isopropiltio también puede desempeñar un papel en la modulación de la actividad del compuesto al influir en su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
Compuestos Similares
2-(6-(Isopropoxi)piridin-3-il)pirrolidina-1-carbaldehído: Estructura similar pero con un grupo isopropoxi en lugar de un grupo isopropiltio.
2-(2-(Isopropiltio)piridin-3-il)pirrolidina-1-carbaldehído: Estructura similar pero con el grupo isopropiltio en la posición 2 del anillo de piridina.
Unicidad
2-(6-(Isopropiltio)piridin-3-il)pirrolidina-1-carbaldehído es único debido a la posición específica del grupo isopropiltio y la combinación de los anillos de pirrolidina y piridina. Esta estructura única puede conferir propiedades biológicas y químicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C13H18N2OS |
|---|---|
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
2-(6-propan-2-ylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2OS/c1-10(2)17-13-6-5-11(8-14-13)12-4-3-7-15(12)9-16/h5-6,8-10,12H,3-4,7H2,1-2H3 |
Clave InChI |
HHANWAWQRRFMJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=NC=C(C=C1)C2CCCN2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)





![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)


